molecular formula C27H24N4O6S B2889995 N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide CAS No. 532973-68-5

N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide

Cat. No. B2889995
CAS RN: 532973-68-5
M. Wt: 532.57
InChI Key: CJEWIEDJFVSMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These compounds are known for their exceptional bioactivities against numerous infections and bacterial strains . They are broadly employed in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .


Synthesis Analysis

The synthesis of these compounds was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media .


Molecular Structure Analysis

The N - (2,3-Dihydro-1,4-benzodioxin-6-yl) moiety in molecules was confirmed by the signals resonating at δ 150, 143, and 131 ppm for C-10, C-9, and C-6, respectively .

Scientific Research Applications

Synthesis and Electrophysiological Activity

Research has focused on the synthesis of N-substituted imidazolylbenzamides, exploring their cardiac electrophysiological activities. These compounds have shown potential as selective class III agents, with implications for addressing cardiac arrhythmias. The studies suggest that certain moieties within these compounds can be modified to enhance their electrophysiological activity, potentially leading to new therapeutic agents for heart conditions (Morgan et al., 1990).

Hypoxia-Selective Cytotoxicity

Another area of research involves the development of hypoxia-selective cytotoxins, which are designed to target hypoxic tumor cells, a common characteristic of solid tumors. These studies aim to synthesize compounds that can selectively kill tumor cells under low oxygen conditions, offering a potential pathway for cancer therapy. The structural modifications of these compounds seek to optimize their selectivity and potency under hypoxic conditions, contributing to the development of more effective anticancer treatments (Palmer et al., 1996).

Prokinetic Agents for Gastrointestinal Disorders

Research into benzamide derivatives, including those related to the N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide structure, has explored their potential as prokinetic agents. These agents aim to enhance gastrointestinal motility, offering therapeutic options for disorders such as gastroparesis and functional constipation. The studies investigate the structure-activity relationships of these compounds to identify those with balanced prokinetic and antiemetic activities (Sakaguchi et al., 1992).

Antimicrobial and Biofilm Inhibition

The derivatives of N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide have also been studied for their antimicrobial properties and ability to inhibit bacterial biofilms. This research is crucial for developing new strategies to combat bacterial infections, especially those resistant to conventional antibiotics. By understanding the relationship between the chemical structure of these compounds and their biofilm inhibitory activity, researchers can design more effective antimicrobial agents (Abbasi et al., 2020).

Safety and Hazards

According to a hemolytic study, most of the new molecules are mildly cytotoxic and hence might be used as safe antibacterial agents .

Future Directions

The future directions for these types of compounds could involve further exploration of their potential as therapeutic agents for treating Alzheimer’s disease .

properties

IUPAC Name

N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O6S/c32-26(29-19-7-10-23-24(15-19)37-14-13-36-23)17-38-25-16-30(22-4-2-1-3-21(22)25)12-11-28-27(33)18-5-8-20(9-6-18)31(34)35/h1-10,15-16H,11-14,17H2,(H,28,33)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEWIEDJFVSMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.